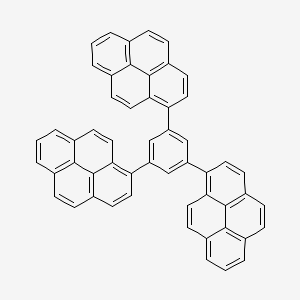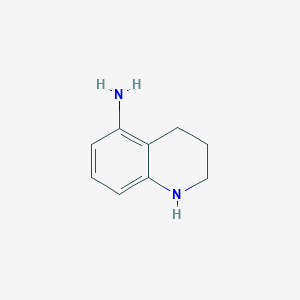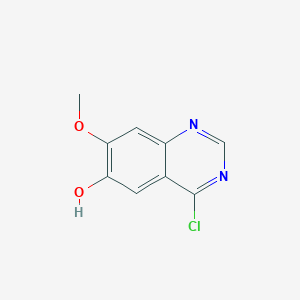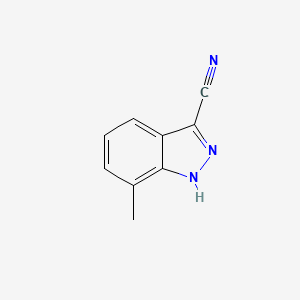
Lithium oxalate
Vue d'ensemble
Description
Lithium oxalate is an organic compound with the chemical formula Li₂C₂O₄. It is a salt formed from lithium metal and oxalic acid. The compound consists of lithium cations (Li⁺) and oxalate anions (C₂O₄²⁻). This compound is a colorless crystalline solid that is soluble in water and converts to lithium oxide when heated .
Mécanisme D'action
Target of Action
Lithium oxalate is an organic compound with the chemical formula Li2C2O4. It is a salt of lithium metal and oxalic acid . The primary targets of this compound are the lithium cations (Li+) and oxalate anions (C2O2−4) that it consists of .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the lithium cations and oxalate anions. This compound is soluble in water and converts to lithium oxide when heated . This conversion process involves the breaking of bonds between the lithium cations and oxalate anions, leading to changes in their chemical structure .
Biochemical Pathways
It is known that this compound can influence the electron cloud distribution around itself, which can significantly accelerate the release of lithium from the compound . This suggests that this compound may affect biochemical pathways related to electron transfer and energy production.
Analyse Biochimique
Biochemical Properties
Lithium Oxalate has been explored as a “sacrificial salt” in combination with lithium nickel manganese spinel (LNMO) cathodes . The oxidation of this compound to CO2 occurs quantitatively around 4.7 V vs. Li/Li+ .
Molecular Mechanism
The molecular mechanism of this compound involves its electrochemical decomposition. This process is challenging, but it has been demonstrated that a mixture of this compound, Ketjen Black, and transition metal oxide catalyst can facilitate this decomposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the decomposition voltage of this compound in the microsphere was reduced to 3.93 V . When used as an additive, there is no noticeable side effect on the performance of the cathode material .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing lithium oxalate is the direct neutralization of oxalic acid with lithium hydroxide. The reaction is as follows: [ 2 \text{LiOH} + \text{H₂C₂O₄} \rightarrow \text{Li₂C₂O₄} + 2 \text{H₂O} ] This reaction typically occurs at a temperature range of 50-80°C, with continuous stirring to ensure complete reaction .
Industrial Production Methods: In industrial settings, high-purity this compound can be prepared by dissolving oxalic acid in water and then slowly adding it to a lithium hydroxide solution. The mixture is stirred until a clear solution is obtained, followed by filtration to remove impurities. The solution is then cooled to room temperature, allowing this compound to precipitate out. The precipitate is collected and dried .
Types of Reactions:
Decomposition: this compound decomposes when heated to temperatures between 410-500°C, forming lithium carbonate and carbon monoxide: [ \text{Li₂C₂O₄} \rightarrow \text{Li₂CO₃} + \text{CO} ]
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the context of lithium-ion batteries where it serves as a prelithiation additive.
Common Reagents and Conditions:
Oxalic Acid and Lithium Hydroxide: Used in the synthesis of this compound.
High Temperatures: Required for the decomposition of this compound.
Major Products:
Lithium Carbonate (Li₂CO₃): Formed during the thermal decomposition of this compound.
Carbon Monoxide (CO): Also produced during decomposition.
Applications De Recherche Scientifique
Lithium oxalate has several applications in scientific research, particularly in the field of lithium-ion batteries. It is used as a prelithiation additive to compensate for lithium loss during the formation of the solid electrolyte interface (SEI) at the anode. This helps improve the capacity and cycle life of the batteries . Additionally, this compound is used in pyrotechnics to produce a red flame .
Comparaison Avec Des Composés Similaires
- Sodium Oxalate (Na₂C₂O₄)
- Potassium Oxalate (K₂C₂O₄)
- Beryllium Oxalate (BeC₂O₄)
- Magnesium Oxalate (MgC₂O₄)
- Calcium Oxalate (CaC₂O₄)
- Strontium Oxalate (SrC₂O₄)
- Barium Oxalate (BaC₂O₄)
Comparison: Lithium oxalate is unique among these compounds due to its specific applications in lithium-ion batteries as a prelithiation additive. Its ability to decompose at relatively low voltages and provide additional active lithium makes it particularly valuable in enhancing battery performance .
Propriétés
IUPAC Name |
lithium;2-hydroxy-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUIDJNCBRHDV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HLiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635487 | |
| Record name | Lithium hydrogen ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30903-87-8 | |
| Record name | Lithium hydrogen ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanedioic acid, lithium salt (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lithium oxalate?
A1: this compound has the molecular formula Li₂C₂O₄ and a molecular weight of 101.9 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed various spectroscopic methods to analyze this compound, including Fourier transform infrared spectroscopy (FTIR) [, , ], Raman spectroscopy [, ], X-ray photoelectron spectroscopy (XPS) [, , , , ], nuclear magnetic resonance (NMR) spectroscopy [, , , ], and electron spin resonance (ESR) spectroscopy []. These techniques provide insights into the compound's structure, bonding, and interactions within battery systems.
Q3: How does this compound contribute to the lifespan of anode-free lithium metal batteries (AFLMBs)?
A3: In AFLMBs, this compound acts as a "sacrificial salt" when added to the cathode. Upon oxidation, it decomposes into carbon dioxide (CO₂) and lithium ions [, ]. This process provides a supplementary lithium source, mitigating the loss of active lithium due to dendrite formation and dead lithium buildup, thus improving cycle life [].
Q4: What is the thermal stability of this compound in lithium-ion battery electrolytes?
A4: Research indicates that this compound exhibits poor thermal stability in the presence of lithium hexafluorophosphate (LiPF₆), a common electrolyte salt. When heated in dimethyl carbonate (DMC), a common electrolyte solvent, this compound and LiPF₆ react to produce carbon dioxide, lithium fluoride, and lithium difluorophosphate (LiPO₂F₂) []. This decomposition contributes to the instability of the solid electrolyte interphase (SEI) layer in batteries.
Q5: Does this compound dissolve in lithium-ion battery electrolytes?
A5: this compound exhibits limited solubility in dimethyl carbonate (DMC) compared to other lithium salts found in SEI films. Its solubility is lower than that of lithium methyl carbonate, lithium ethyl carbonate, lithium hydroxide, and lithium fluoride []. This limited solubility influences its behavior and distribution within the battery system.
Q6: How does this compound impact the formation of the solid electrolyte interphase (SEI)?
A6: this compound contributes to SEI formation through its decomposition products. It forms during the initial charging cycles as a result of electrolyte reduction on the graphite anode surface [, ]. The presence of this compound, along with other reduction products like lithium ethylene dicarbonate (LEDC) and lithium fluoride (LiF), influences the SEI's composition and properties, impacting battery performance.
Q7: What is the role of this compound in electrocatalytic carbon dioxide conversion?
A7: Research has demonstrated the use of a copper complex to convert carbon dioxide into oxalate []. In this process, this compound precipitates out of the solution when treated with a soluble lithium salt. This highlights a potential application of this compound in carbon dioxide capture and utilization technologies.
Q8: Are there other applications of this compound besides batteries?
A8: Yes, this compound has found applications in other areas. For instance, it is used as a retention modifier in ion chromatography for separating ammonium ions from other cations in environmental water samples []. Additionally, it has shown potential in the synthesis of lithium niobate (LiNbO₃) ultrafine powders, valuable materials for various electronic applications [].
Q9: How can this compound be recovered from lithium-ion battery waste?
A9: One method for recovering this compound from spent lithium-ion batteries involves leaching with oxalic acid []. This process selectively extracts lithium in the form of this compound, allowing for its separation and potential reuse. This approach contributes to sustainable battery recycling and reduces the environmental impact associated with battery waste.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)


![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)





